3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester is an organic compound classified as an arylboronic acid derivative. Its molecular formula is C24H23BBrNO2, and it has a molecular weight of approximately 448.16 g/mol. The compound features a bromine atom at the 3-position and a carbazole moiety, which contributes to its unique properties and potential applications in organic synthesis and medicinal chemistry. It exists as a solid with a density of around 1.3 g/cm³ and has a boiling point of approximately 522.7 °C .
The pinacol ester group is a protecting group for boronic acids, commonly used in organic synthesis . The presence of the bromine and carbazole groups suggests potential applications in the synthesis of novel organic molecules with desired optoelectronic properties. Carbazole derivatives are known for their applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .
Boronic acids are versatile building blocks for medicinal chemistry due to their ability to participate in various covalent bonding interactions. The combination of a bromine and a carbazole group in this molecule offers potential for exploring its interaction with biological targets. Further research is needed to determine its specific bioactivity.
Organoboron compounds like 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester can be used in the development of new materials with tailored properties. The presence of the carbazole group suggests potential applications in the design of hole-transport materials for organic electronics .
The synthesis of 3-bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester typically involves several steps:
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester has potential applications in various fields:
Several compounds share structural similarities with 3-bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(9H-Carbazol-9-yl)-phenylboronic acid | Contains a carbazole and phenyl group | Lacks bromine substitution; used in similar reactions |
| 3-Iodo-5-(9H-carbazol-9-yl)-phenylboronic acid | Iodine instead of bromine | Higher reactivity due to iodine; different coupling behavior |
| 3-Chloro-5-(9H-carbazol-9-yl)-phenylboronic acid | Chlorine substitution | May exhibit different biological activity compared to bromine |
The uniqueness of 3-bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester lies in its specific halogen substitution (bromine) and its structural configuration that may influence its reactivity and biological properties compared to other derivatives.